1-tert-Butyl-2,3,5-trimethylbenzene
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Overview
Description
1-tert-Butyl-2,3,5-trimethylbenzene is an organic compound belonging to the class of aromatic hydrocarbons It features a benzene ring substituted with a tert-butyl group and three methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-tert-Butyl-2,3,5-trimethylbenzene can be synthesized through Friedel-Crafts alkylation reactions. One common method involves the reaction of 1,2,3-trimethylbenzene with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 1-tert-Butyl-2,3,5-trimethylbenzene undergoes several types of chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Nitration: Concentrated nitric acid and sulfuric acid.
Oxidation: Potassium permanganate in an acidic or neutral medium.
Major Products Formed:
Nitration: Formation of nitro derivatives.
Oxidation: Formation of carboxylic acids.
Scientific Research Applications
1-tert-Butyl-2,3,5-trimethylbenzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology and Medicine: While specific biological applications are limited, derivatives of this compound may be explored for potential pharmaceutical uses.
Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-tert-Butyl-2,3,5-trimethylbenzene in chemical reactions involves the interaction of its aromatic ring with electrophiles or oxidizing agents. The tert-butyl and methyl groups influence the reactivity of the benzene ring, directing electrophilic substitution to specific positions on the ring . The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
1-tert-Butyl-3,5-dimethylbenzene: Similar structure but with one less methyl group.
5-tert-Butyl-1,2,3-trimethylbenzene: Similar structure but with different positions of the methyl groups.
Uniqueness: 1-tert-Butyl-2,3,5-trimethylbenzene is unique due to the specific arrangement of its substituents, which affects its chemical reactivity and physical properties. The presence of the tert-butyl group provides steric hindrance, influencing the compound’s behavior in various chemical reactions .
Properties
CAS No. |
61248-72-4 |
---|---|
Molecular Formula |
C13H20 |
Molecular Weight |
176.30 g/mol |
IUPAC Name |
1-tert-butyl-2,3,5-trimethylbenzene |
InChI |
InChI=1S/C13H20/c1-9-7-10(2)11(3)12(8-9)13(4,5)6/h7-8H,1-6H3 |
InChI Key |
CGEUNQICBGDUGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C(C)(C)C)C)C |
Origin of Product |
United States |
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